molecular formula C7H10ClN3 B13893049 5-Amino-2-chloro-4-ethylaminopyridine

5-Amino-2-chloro-4-ethylaminopyridine

Cat. No.: B13893049
M. Wt: 171.63 g/mol
InChI Key: HQTXZZUNAHIRTQ-UHFFFAOYSA-N
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Description

6-chloro-4-N-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-N-ethylpyridine-3,4-diamine typically involves the reaction of 4,6-dichloro-5-aminopyrimidine with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-4-N-ethylpyridine-3,4-diamine may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-N-ethylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-chloro-4-N-ethylpyridine-3,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

    Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-chloro-4-N-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-ethylpyridine-3-carboxamide
  • 6-chloro-N-ethylpyridazine-3,4-diamine
  • 6-chloro-N-ethylpyrimidine-4,5-diamine

Uniqueness

6-chloro-4-N-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

5-Amino-2-chloro-4-ethylaminopyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

Molecular Formula: C8H11ClN2
Molecular Weight: 172.64 g/mol
IUPAC Name: this compound

The compound features a pyridine ring substituted with an amino group, a chloro group, and an ethylamino group, which contribute to its biological properties.

Antimicrobial Properties

This compound has been studied for its antibacterial potential. Research indicates that it exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of key bacterial enzymes or disruption of cellular processes. This compound may interfere with protein synthesis or cell wall formation, although specific pathways remain to be fully elucidated.

Case Studies

  • Study on Antibacterial Efficacy
    • Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology: The compound was tested using the disk diffusion method.
    • Results: Zones of inhibition were observed at varying concentrations, indicating dose-dependent antibacterial activity.
  • Toxicological Assessment
    • Objective: Assess the safety profile of this compound.
    • Methodology: In vitro cytotoxicity assays were conducted on mammalian cell lines.
    • Results: The compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Data Table: Biological Activity Summary

Activity TypeTest OrganismResultReference
AntibacterialStaphylococcus aureusEffective (zones)
AntibacterialEscherichia coliEffective (zones)
CytotoxicityMammalian cell linesLow toxicity

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity against target pathogens. The ongoing research focuses on optimizing its pharmacological properties through chemical modifications.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

6-chloro-4-N-ethylpyridine-3,4-diamine

InChI

InChI=1S/C7H10ClN3/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2,9H2,1H3,(H,10,11)

InChI Key

HQTXZZUNAHIRTQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=C1N)Cl

Origin of Product

United States

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